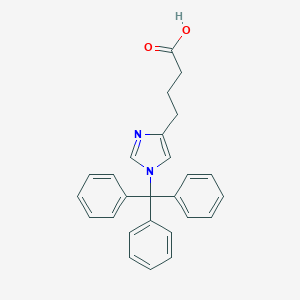

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

维鲁贝塞司他是一种β-分泌酶1(BACE1)的小分子抑制剂,BACE1是一种参与淀粉样β肽生成、与阿尔茨海默病发病机制相关的酶。 默克公司开发的维鲁贝塞司他作为潜在的阿尔茨海默病治疗药物进行研究,旨在减少脑中淀粉样斑块的形成 .

准备方法

维鲁贝塞司他的合成涉及多个步骤,第一代路线依赖于与功能化苯胺的酰胺偶联。这种方法引入了合成效率低下,导致了第二代路线的开发。改进后的方法利用铜催化的碳氮偶联,可以直接获得目标化合物。 合成的关键步骤包括对埃尔曼亚磺酰基酮亚胺的非对映选择性曼尼希型加成和后期胍化 .

化学反应分析

维鲁贝塞司他经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,尽管详细的氧化途径没有得到广泛的记录。

还原: 还原反应可以使用常见的还原剂,如硼氢化钠来进行。

科学研究应用

Medicinal Chemistry

Anticancer Activity:

Research indicates that 4-(1-Trityl-1H-imidazol-4-YL)-butyric acid exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo. The mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis .

Neuroprotective Effects:

The compound has also shown promise in neuroprotection. In animal models of neurodegenerative diseases, it was found to reduce oxidative stress and inflammation, leading to improved cognitive functions. This is particularly relevant for conditions like Alzheimer's disease .

Material Science

Polymer Chemistry:

In material science, this compound is utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Nanotechnology:

The compound has been incorporated into nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, which is crucial for effective cancer therapies .

Biochemical Applications

Enzyme Inhibition:

Studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is being explored for developing new therapeutic agents targeting metabolic disorders .

Receptor Modulation:

this compound has been investigated for its role in modulating receptors associated with neurotransmission. Preliminary findings suggest potential applications in treating psychiatric disorders by influencing serotonin and dopamine pathways .

Table 1: Summary of Biological Activities

Table 2: Synthetic Routes

| Route Description | Yield (%) | Conditions |

|---|---|---|

| Synthesis from 1H-Imidazole precursor | 83 | Potassium hydroxide in ethanol; Heating for 3 hours |

Case Studies

Case Study 1: Anticancer Research

A comprehensive study involving various cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls. The study highlighted its potential as a lead compound for developing new anticancer drugs.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation. These findings suggest its utility in therapeutic strategies aimed at neurodegeneration.

作用机制

维鲁贝塞司他通过抑制BACE1发挥作用,BACE1是一种负责将淀粉样前体蛋白(APP)裂解产生淀粉样β肽的酶。通过阻断BACE1的活性,维鲁贝塞司他减少了淀粉样β肽的形成,这些肽被认为会聚集并形成阿尔茨海默病患者脑中的斑块。 这种抑制被认为通过减少淀粉样斑块的形成来改变疾病的进程 .

相似化合物的比较

维鲁贝塞司他是被称为BACE1抑制剂的一类化合物中的一部分。类似的化合物包括:

拉纳贝塞司他: 另一种用于治疗阿尔茨海默病的BACE1抑制剂。

阿塔贝塞司他: 一种具有类似作用机制的BACE1抑制剂。

埃伦贝塞司他: 也靶向BACE1,并已被研究用于治疗阿尔茨海默病。

维鲁贝塞司他的独特之处在于其特定的分子结构和用于生产的特殊合成路线。 与其他BACE1抑制剂一样,它在临床试验中也面临挑战,这突出了针对阿尔茨海默病淀粉样β途径的复杂性 .

生物活性

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid is an imidazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a trityl group attached to an imidazole ring, which is known for its diverse biological activities. The butyric acid moiety contributes to its solubility and interaction with biological systems. The structural formula can be represented as follows:

This structure is critical for its biological activity, particularly in inhibiting specific enzyme pathways and modulating receptor interactions.

Research indicates that imidazole derivatives, including this compound, exhibit multiple mechanisms of action:

- Inhibition of Enzymes : The compound has been shown to inhibit insulin-degrading enzyme (IDE), which plays a significant role in the metabolism of amyloid-beta peptides linked to Alzheimer's disease. This inhibition can potentially lead to increased levels of neuroprotective factors in the brain .

- Antimicrobial Activity : Imidazole derivatives are recognized for their antibacterial properties. Studies have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Biological Activity Data

The biological activity of this compound was assessed through various experimental approaches:

Table 1: Biological Activity Summary

| Activity Type | Result | Reference |

|---|---|---|

| IDE Inhibition | IC50 = 0.3 μM | |

| Antibacterial Activity | Effective against multiple strains | |

| Cytotoxicity | Low cytotoxicity at therapeutic doses |

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Alzheimer's Disease Research : A study focused on the compound's ability to inhibit IDE, thereby reducing amyloid-beta levels in rodent models. The results indicated a significant decrease in amyloid plaques, suggesting a neuroprotective effect .

- Antimicrobial Testing : In a comparative study, various imidazole derivatives were tested against antibiotic-resistant bacterial strains. The findings showed that certain derivatives exhibited potent antibacterial activity, supporting the development of new antimicrobial agents .

- Pharmacokinetic Studies : Research on the pharmacokinetics of related compounds revealed that modifications to the imidazole ring significantly affected both stability and bioavailability, which are crucial for therapeutic efficacy .

属性

IUPAC Name |

4-(1-tritylimidazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c29-25(30)18-10-17-24-19-28(20-27-24)26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18H2,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSMTAHISORELK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464596 |

Source

|

| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-84-6 |

Source

|

| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。